molecular formula C18H20N8O4 B12815123 2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine CAS No. 91892-61-4

2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine

Cat. No.: B12815123
CAS No.: 91892-61-4
M. Wt: 412.4 g/mol
InChI Key: MASNCWTVNLAGDX-UHFFFAOYSA-N
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Description

2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is a complex heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazolo-triazine core and morpholine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine typically involves multistep synthetic routes. One common approach is the cyclization of appropriate precursors under controlled conditions. The final step often involves the formation of the triazolo-triazine core through cyclization reactions, which may require specific catalysts and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and flow chemistry can be employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign catalysts, can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while nucleophilic substitution reactions can produce a variety of substituted triazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Hydroxy(oxido)amino)phenyl)-5,7-di(4-morpholinyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is unique due to its combination of the triazolo-triazine core and morpholine substituents, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to other similar compounds .

Properties

CAS No.

91892-61-4

Molecular Formula

C18H20N8O4

Molecular Weight

412.4 g/mol

IUPAC Name

4-[7-morpholin-4-yl-2-(2-nitrophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]morpholine

InChI

InChI=1S/C18H20N8O4/c27-26(28)14-4-2-1-3-13(14)15-19-17-20-16(23-5-9-29-10-6-23)21-18(25(17)22-15)24-7-11-30-12-8-24/h1-4H,5-12H2

InChI Key

MASNCWTVNLAGDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NC(=NN3C(=N2)N4CCOCC4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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